molecular formula C5H2N2O4 B13152686 4-Hydroxy-3-nitropyridineN-oxide

4-Hydroxy-3-nitropyridineN-oxide

Cat. No.: B13152686
M. Wt: 154.08 g/mol
InChI Key: CZUBIVNEJAUSLI-UHFFFAOYSA-N
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Description

4-Hydroxy-3-nitropyridineN-oxide is a chemical compound with the molecular formula C5H4N2O4 and a molecular weight of 156.1 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its nitro group at the third position and a hydroxyl group at the fourth position on the pyridine ring, along with an N-oxide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-nitropyridineN-oxide can be synthesized through the nitration of 4-hydroxypyridine. The nitration process typically involves the use of nitric acid and sulfuric acid as reagents . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the pyridine ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-nitropyridineN-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Hydroxy-3-nitropyridineN-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-nitropyridineN-oxide involves its interaction with molecular targets and pathways within biological systems. The compound’s nitro and hydroxyl groups play a crucial role in its reactivity and interactions. It can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-3-nitropyridineN-oxide is unique due to the presence of the N-oxide functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the N-oxide functionality is required .

Properties

Molecular Formula

C5H2N2O4

Molecular Weight

154.08 g/mol

IUPAC Name

6-nitro-7-oxa-2-azabicyclo[2.2.1]hepta-1,3,5-trien-5-ol

InChI

InChI=1S/C5H2N2O4/c8-4-2-1-6-5(11-2)3(4)7(9)10/h1H,(H,6,8)

InChI Key

CZUBIVNEJAUSLI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=N1)O2)[N+](=O)[O-])O

Origin of Product

United States

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